molecular formula C16H15NO4S2 B2746343 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448130-81-1

1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2746343
CAS RN: 1448130-81-1
M. Wt: 349.42
InChI Key: UWVWWRGHNZXNMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves various synthetic methodologies . The review on the synthetic strategies used for the construction of spirocyclic compounds highlights two main approaches: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a thiophene ring, a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the inherent rigidity of its spirocyclic structure . This rigidity can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Organocatalytic Synthesis for Medicinal Chemistry

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates a method for creating compounds with significant biological activities. This process involves asymmetric catalytic three-component 1,3-dipolar cycloadditions, yielding spirooxindole derivatives with high enantiopurity and structural diversity. Such compounds are important for medicinal chemistry and diversity-oriented synthesis, with potential applications in developing new therapeutic agents due to their high stereo- and regioselectivity (Chen et al., 2009).

Antimicrobial Activities

Research into spiro thiazolinone heterocyclic compounds, including derivatives similar to the queried compound, has shown promising antimicrobial activities. These compounds are synthesized through facile heterocyclization reactions, followed by condensation processes. The increased fusion of heterocyclic rings within these molecules correlates with higher antimicrobial efficacies, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Antibacterial Potential

A series of spiro(oxindole-3,2’-pyrrolidine) derivatives, containing heterocyclic rings attached to the pyrrolidine unit, were synthesized to evaluate their biological activities. Despite showing no antibacterial activity, these compounds exhibited non-cytotoxicity up to 100 µg/ml and potent anticancer activity, suggesting their utility in cancer therapy through the activation of pro-apoptotic genes (Vidya et al., 2019).

Diverse Heterocyclic Synthesis

A strategic approach to synthesizing spiro[pyrrolidin-2,3'-oxindoles] involved exo-selective 1,3-dipolar cycloaddition reactions. These compounds have been screened for a variety of biological activities, including antibacterial, antifungal, antimalarial, and antitubercular properties. Some synthesized compounds showed activities comparable to standard drugs, underscoring their potential in therapeutic applications (Haddad et al., 2015).

Enantioselective Synthesis Techniques

Techniques for the asymmetric synthesis of spiro(indole-pyrrolidine) compounds through azomethine ylide cycloaddition/reductive heterocyclization have been developed. These methodologies allow for concise and highly enantioselective production of compounds like (-)-horsfiline, which are significant for their potential biological activities and pharmaceutical applications (Cravotto et al., 2001).

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

1'-thiophen-2-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-13-10-16(21-14-5-2-1-4-12(13)14)7-8-17(11-16)23(19,20)15-6-3-9-22-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVWWRGHNZXNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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